molecular formula C10H10BrClO2 B14042618 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one

Cat. No.: B14042618
M. Wt: 277.54 g/mol
InChI Key: ZCWWKJBXURHJPX-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-hydroxybenzaldehyde, followed by a series of reactions to introduce the chloropropanone group. The reaction conditions often involve the use of bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones .

Scientific Research Applications

1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(5-Bromomethyl-2-hydroxyphenyl)-2-chloropropan-1-one
  • 1-(5-Bromomethyl-2-hydroxyphenyl)-3-chloropropan-2-one
  • 1-(5-Bromomethyl-2-hydroxyphenyl)-3-chloropropan-1-ol

Uniqueness: 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-hydroxyphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c11-6-7-1-2-9(13)8(5-7)10(14)3-4-12/h1-2,5,13H,3-4,6H2

InChI Key

ZCWWKJBXURHJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)CCCl)O

Origin of Product

United States

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